molecular formula C8H9BrN2O2 B3027190 Ethyl 4-amino-5-bromonicotinate CAS No. 1240595-43-0

Ethyl 4-amino-5-bromonicotinate

Cat. No.: B3027190
CAS No.: 1240595-43-0
M. Wt: 245.07
InChI Key: VQEYTALZZLPCBP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-bromonicotinate is a chemical compound with the molecular formula C8H9BrN2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by an amino group, and the hydrogen atom at the 5-position is replaced by a bromine atom. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-5-bromonicotinate can be synthesized through a multi-step process. One common method involves the bromination of ethyl nicotinate followed by the introduction of an amino group. The reaction typically involves the following steps:

    Bromination: Ethyl nicotinate is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.

    Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group at the 4-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts to enhance the efficiency of the bromination and amination steps .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-5-bromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Ethyl 4-amino-5-bromonicotinate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-bromonicotinate involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the pyridine ring can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate biological processes, such as enzyme inhibition or receptor activation, leading to various pharmacological effects .

Comparison with Similar Compounds

Ethyl 4-amino-5-bromonicotinate can be compared with other similar compounds, such as:

    Ethyl 4-amino-5-chloronicotinate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-amino-5-fluoronicotinate: Contains a fluorine atom at the 5-position.

    Ethyl 4-amino-5-iodonicotinate: Features an iodine atom at the 5-position.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

ethyl 4-amino-5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEYTALZZLPCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858662
Record name Ethyl 4-amino-5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240595-43-0
Record name Ethyl 4-amino-5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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